molecular formula C18H24N6O2 B8740822 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea

1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea

Cat. No.: B8740822
M. Wt: 356.4 g/mol
InChI Key: ITCZKQCXYLHNFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea typically involves the reaction of pyridine derivatives with urea derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with hexamethylene diisocyanate, followed by the addition of pyridine-3-amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea is unique due to its specific arrangement of pyridine rings and urea groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C18H24N6O2/c25-17(23-15-7-5-9-19-13-15)21-11-3-1-2-4-12-22-18(26)24-16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2,(H2,21,23,25)(H2,22,24,26)

InChI Key

ITCZKQCXYLHNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NCCCCCCNC(=O)NC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hexamethylene di-isocyanate (1.68g.) in toluene (10ml.) was added to a solution of 3-aminopyridine (1.88g.) in toluene (18ml.) and the mixture was heated on a steam-bath for 10 minutes. The mixture was cooled, and the product was filtered off, washed with toluene and dried, to give 1,6-bis[3-(pyrid-3-yl)ureido]hexane, m.p. 197°-199°C., the starting material for compound 67.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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